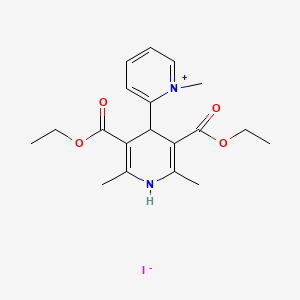
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the diethyl ester groups. The final step involves the iodination of the compound to form the iodide salt. Common reagents used in these reactions include diethyl malonate, methylpyridine, and iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.
Applications De Recherche Scientifique
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a calcium channel blocker and its effects on cardiovascular health.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide involves its interaction with calcium channels in biological membranes. By blocking these channels, the compound can modulate calcium ion flow, affecting various physiological processes. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar applications in medicine.
Amlodipine: Known for its long-acting effects as a calcium channel blocker.
Nicardipine: Used in the treatment of hypertension and angina.
Uniqueness
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide stands out due to its unique structural features, which may confer specific binding properties and biological activities. Its iodide salt form may also influence its solubility and pharmacokinetics.
Propriétés
Numéro CAS |
78005-05-7 |
|---|---|
Formule moléculaire |
C19H25IN2O4 |
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)20-13(4)16(19(23)25-7-2)17(15)14-10-8-9-11-21(14)5;/h8-11,17H,6-7H2,1-5H3;1H |
Clé InChI |
MMXSHNFISDTKNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=[N+]2C)C(=O)OCC)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


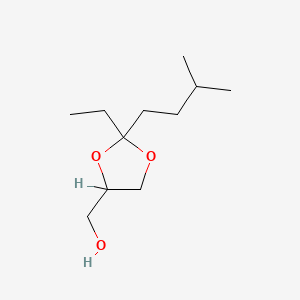
![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)

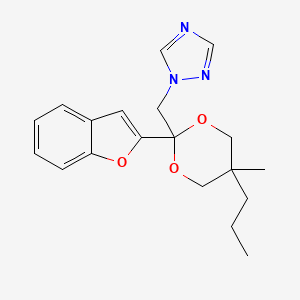




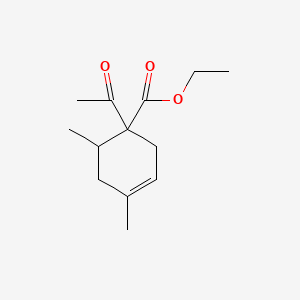
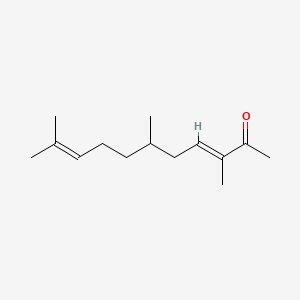
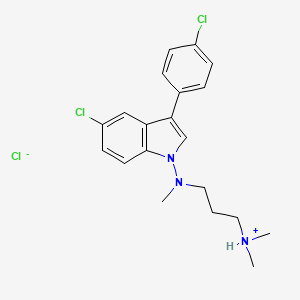
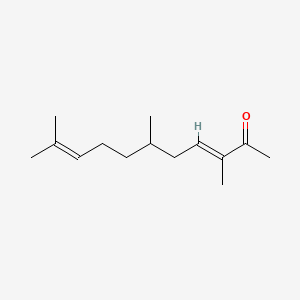
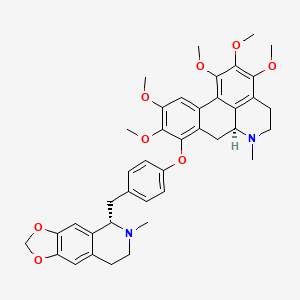
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
